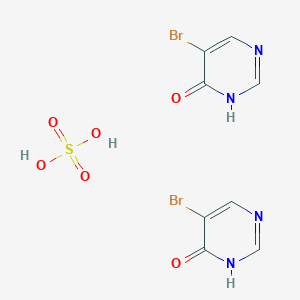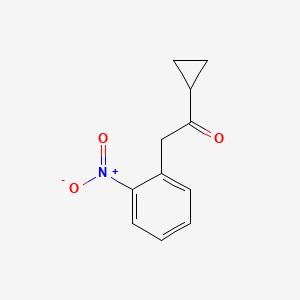
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one
Vue d'ensemble
Description
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is a chemical compound with the CAS Number: 1178343-42-4 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 1-cyclopropyl-2-(2-nitrophenyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 .Physical And Chemical Properties Analysis
This compound is an oil .Applications De Recherche Scientifique
Doubly Activated Cyclopropanes as Synthetic Precursors
Cyclopropyl ketones, similar to 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one, have been utilized as synthetic precursors for the preparation of various heterocyclic compounds. For instance, 1-nitro- and 1-cyano-cyclopropyl ketones have facilitated the expedient synthesis of dihydropyrroles and pyrroles, showcasing the utility of cyclopropyl compounds in regiospecific syntheses and providing access to densely functionalized heterocycles (Wurz & Charette, 2005).
Cyclopropane Ring Rearrangements and Additions
Cyclopropyl derivatives undergo interesting rearrangements and additions under various conditions. For example, cyclopropa[3,4]cyclohepta [1,2-c]thiophen-5-one has shown unique reactivity towards thiols in acidic mediums, leading to both addition and rearrangement compounds. Such studies shed light on the reactivity patterns of cyclopropane rings and their potential for creating novel compounds (Hanquet, Guilard, & Dusausoy, 1985).
Photochemical Reactions of Nitrobenzyl Compounds
The photochemical behavior of nitrobenzyl compounds, which are structurally related to this compound, has been explored, highlighting the potential for C-P bond cleavage and formation of various photoproducts. Such reactions offer insights into the behavior of nitro-substituted compounds under UV irradiation and their applications in photolysis and the synthesis of organic compounds (Okamoto, Iwamoto, Toki, & Takamuku, 1987).
Nucleophilic Ring Opening Reactions
Methyl 1-nitrocyclopropanecarboxylates, closely related to our compound of interest, have been utilized in nucleophilic ring opening reactions by phenol derivatives. This demonstrates the applicability of nitro-cyclopropane derivatives in synthetic chemistry, particularly in the enantioselective synthesis of bioactive compounds like norepinephrine reuptake inhibitors (Lifchits, Alberico, Zakharian, & Charette, 2008).
Applications in Anesthetic Mechanisms
The study of two-pore-domain K+ channels has identified them as novel targets for anesthetic gases such as xenon and nitrous oxide. Given the structural similarities of these gases to cyclopropane derivatives, insights into the anesthetic mechanisms of action could inform the development of new anesthetic agents or therapeutic compounds (Gruss, Bushell, Bright, Lieb, Mathie, & Franks, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-(2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRZUKPLNJZWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
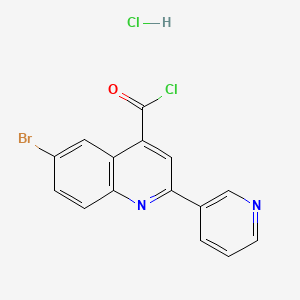
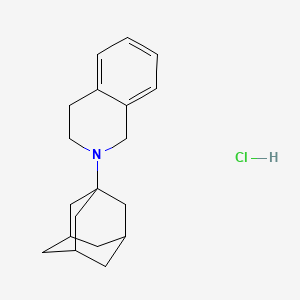


![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
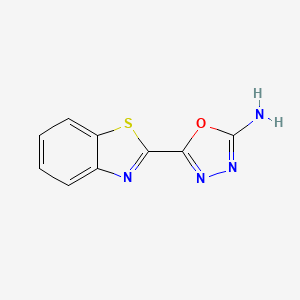
![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)
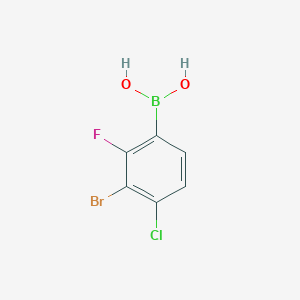
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)
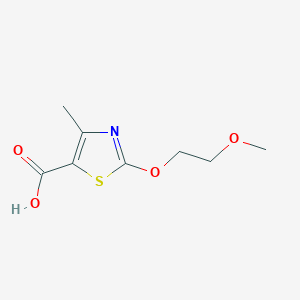
![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
